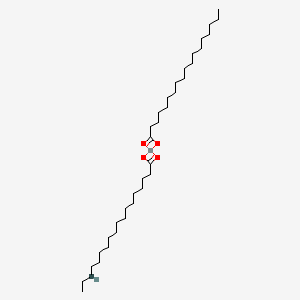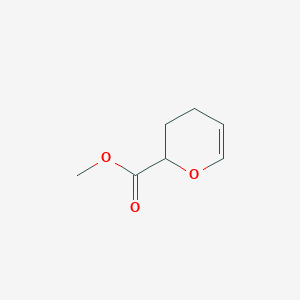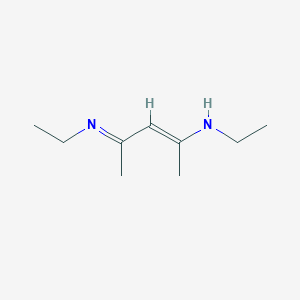![molecular formula C13H14O6 B12865905 (4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one](/img/structure/B12865905.png)
(4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one is a complex organic compound characterized by its unique tetrahydropyrano[3,2-d][1,3]dioxin ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the use of benzyloxy and ethylthio groups as intermediates . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups, enhancing the compound’s reactivity or stability.
科学的研究の応用
(4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, its unique ring structure allows it to fit into specific binding sites, modulating biological processes.
類似化合物との比較
Similar Compounds
- (4AR,7R,8R,8aS)-2-Methylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol
- (4aR,6S,7R,8R,8aS)-6-Isopropoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxine-7,8-diol
- (2R,4AR,6S,7R,8R,8AS)-8-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl-carbamic acid 2,2,2-trichloroethyl ester
Uniqueness
What sets (4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one apart is its specific stereochemistry and the presence of both hydroxyl and phenyl groups
特性
分子式 |
C13H14O6 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC名 |
(4aR,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4a,7,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-one |
InChI |
InChI=1S/C13H14O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-11,13-15H,6H2/t8-,9-,10-,11-,13?/m1/s1 |
InChIキー |
KQNYLUZVZLGMGX-FGDGVPSKSA-N |
異性体SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H](C(=O)O2)O)O)OC(O1)C3=CC=CC=C3 |
正規SMILES |
C1C2C(C(C(C(=O)O2)O)O)OC(O1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12865840.png)



![3,5,7-Trimethylbenzo[c]isoxazole](/img/structure/B12865871.png)



